Cas no 1251923-68-8 (2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride)

2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride is a fluorinated aromatic nitrile derivative with a hydrochloride salt form, enhancing its stability and solubility for synthetic applications. The compound features a reactive nitrile group and an amino functionality, making it a versatile intermediate in organic synthesis, particularly for the preparation of fluorinated heterocycles and pharmaceuticals. The 2-fluorophenyl moiety contributes to its potential bioactivity, often explored in medicinal chemistry for structure-activity relationship studies. Its hydrochloride salt form ensures improved handling and storage characteristics. This compound is suitable for use in nucleophilic substitution, condensation, and cyclization reactions, offering precise control in the synthesis of complex fluorinated molecules.
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride structure
1251923-68-8 structure
商品名:2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
CAS番号:1251923-68-8
MF:C8H8ClFN2
メガワット:186.613924026489
CID:4582051

2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
    • インチ: 1S/C8H7FN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H
    • InChIKey: JANBMPCSCHVQOI-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=CC=1F)(N)C#N.Cl

計算された属性

  • せいみつぶんしりょう: 186.036
  • どういたいしつりょう: 186.036
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8A^2

2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-67500-0.05g
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%
0.05g
$86.0 2023-05-03
Enamine
EN300-67500-2.5g
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%
2.5g
$894.0 2023-05-03
Enamine
EN300-67500-0.25g
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%
0.25g
$183.0 2023-05-03
Enamine
EN300-67500-10.0g
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%
10g
$1962.0 2023-05-03
Chemenu
CM438611-500mg
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%+
500mg
$*** 2023-03-29
Chemenu
CM438611-1g
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%+
1g
$*** 2023-03-29
Aaron
AR01AAY0-2.5g
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%
2.5g
$446.00 2025-02-09
A2B Chem LLC
AV59260-500mg
2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%
500mg
$395.00 2024-04-20
Aaron
AR01AAY0-100mg
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%
100mg
$79.00 2025-02-09
Aaron
AR01AAY0-10g
2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
1251923-68-8 95%
10g
$2723.00 2023-12-16

2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride 関連文献

2-amino-2-(2-fluorophenyl)acetonitrile hydrochlorideに関する追加情報

Introduction to 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride (CAS No. 1251923-68-8)

2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1251923-68-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, characterized by its hydrochloride salt form, has garnered attention due to its structural uniqueness and potential applications in the synthesis of biologically active molecules. The presence of both an amino group and a fluoro-substituted phenyl ring in its molecular framework imparts distinct chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride consists of a central acetonitrile moiety, flanked by an amino group and a 2-fluorophenyl group. This arrangement not only contributes to its reactivity but also influences its interactions with biological targets. The fluoro substituent, in particular, is known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates, making it a frequently employed element in medicinal chemistry.

In recent years, there has been a growing interest in the exploration of fluorinated aromatic compounds due to their pronounced pharmacological effects. Studies have demonstrated that the introduction of fluorine atoms into pharmaceutical molecules can lead to enhanced binding interactions with biological receptors, improved bioavailability, and increased resistance to enzymatic degradation. Consequently, compounds like 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride are being extensively investigated as key building blocks for the synthesis of small-molecule drugs targeting various therapeutic areas.

One of the most compelling aspects of 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride is its versatility as a precursor in organic synthesis. The acetonitrile group serves as a versatile handle for further functionalization through reactions such as nucleophilic addition, cyanation, or hydrolysis, while the amino group can participate in condensation reactions or be converted into other functional groups like amides or ureas. This dual reactivity makes it an indispensable tool for chemists aiming to develop complex molecular architectures.

Recent advancements in synthetic methodologies have further enhanced the utility of CAS No. 1251923-68-8. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient introduction of diverse substituents at specific positions within the molecule, expanding the scope of possible derivatives. These techniques have opened new avenues for drug discovery by allowing rapid diversification of molecular libraries.

The pharmaceutical industry has been particularly keen on exploring derivatives of 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride due to their potential in addressing unmet medical needs. Researchers are leveraging its structural features to design molecules with targeted activities against diseases such as cancer, inflammation, and neurodegenerative disorders. The fluorophenyl moiety, for example, has been shown to enhance receptor binding in certain kinase inhibitors, while the amino group provides opportunities for further derivatization to optimize pharmacological properties.

In academic research circles, CAS No. 1251923-68-8 has been employed as a scaffold for investigating structure-activity relationships (SAR). By systematically modifying various parts of the molecule, scientists aim to uncover critical insights into how different functional groups influence biological activity. Such studies not only contribute to the development of new drugs but also enhance our fundamental understanding of molecular recognition processes.

The synthesis and handling of hydrochloride salt form require careful consideration due to its propensity to participate in hydrogen bonding interactions and its solubility characteristics. These properties must be taken into account when formulating solutions or solid dispersions intended for biological assays or clinical trials. Additionally, purification techniques such as recrystallization or column chromatography are often employed to obtain high-purity material suitable for sensitive applications.

As computational chemistry continues to advance, virtual screening methods are being increasingly utilized alongside experimental approaches to identify promising derivatives of 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding affinities and metabolic stabilities with remarkable accuracy before committing resources to laboratory synthesis. This integration of computational tools with traditional medicinal chemistry practices has significantly accelerated the drug discovery pipeline.

The environmental impact and regulatory considerations associated with CAS No 1251923-68-8 are also important factors in its development and application. Efforts are underway to optimize synthetic routes that minimize waste generation and reduce hazardous byproducts through green chemistry principles. Furthermore, regulatory agencies require thorough characterization data before approving new drug candidates derived from this compound class.

In conclusion, CAS No 1251923-68-8, specifically referred to as hydrochloride salt form, represents a cornerstone in modern pharmaceutical research due to its unique structural features and synthetic versatility. Its role as an intermediate in drug development underscores its importance across multiple disciplines within chemical biology and medicinal chemistry. As research progresses, 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride will undoubtedly continue playing a pivotal role in shaping future therapeutic strategies aimed at improving human health outcomes.

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